molecular formula C17H16ClN3S B2652266 5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 394238-69-8

5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2652266
CAS No.: 394238-69-8
M. Wt: 329.85
InChI Key: XAXDBSCSUGNKPW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS RN: 370855-44-0; Molecular Formula: C17H16ClN3S; Molecular Weight: 329.85 g/mol) is a high-purity pyrazoline-based research chemical for laboratory investigation. This compound is part of the dihydropyrazole chemical class, recognized for its diverse biological potential and as a valuable scaffold in medicinal chemistry . Pyrazoline derivatives analogous to this compound are extensively investigated for their neuroprotective properties; studies on similar structures have demonstrated significant protective effects against neurotoxicity induced by beta-amyloid peptide (1-42), a key pathological marker in Alzheimer's disease research . Some related pyrazoline-carbothioamide compounds have also shown modest inhibitory activity against enzymes like BACE1 and AChE, suggesting potential relevance for neurodegenerative disease research . Furthermore, this class of compounds exhibits substantial antimicrobial potential. Research on structurally similar 4,5-dihydropyrazole-1-carbothioamide derivatives has confirmed activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus and Escherichia coli , as well as antifungal effects against strains such as Candida albicans . The core pyrazoline structure is also a known intermediate in developing cannabinoid CB1 receptor ligands . This product is provided for research purposes exclusively. It is intended for use in laboratory investigations only and is not classified as a drug, cosmetic, or for diagnostic use. It is not intended for human consumption or for therapeutic, veterinary, or agricultural applications. The buyer assumes all responsibility for compliance with local, state, federal, and international regulations governing the handling, storage, and disposal of this substance.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-methyl-5-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c1-19-17(22)21-16(13-7-9-14(18)10-8-13)11-15(20-21)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXDBSCSUGNKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. The compound has shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines. For instance, studies have demonstrated that similar pyrazole compounds can effectively inhibit the expression of cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. The compound 5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies have reported that related pyrazole compounds exhibit growth inhibition against various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity .

Cell Line IC50 (µM) Reference
A54926
MCF70.39
B16-F102.12

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. The compound has shown activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Case Studies and Research Findings

Several studies have documented the effectiveness of pyrazole derivatives similar to this compound:

Case Study 1: Anticancer Activity

In a study conducted by Wei et al., various pyrazole derivatives were synthesized and tested against A549 cell lines, revealing significant growth inhibition with an IC50 value of 26 µM for one derivative . This suggests that structural modifications can enhance anticancer properties.

Case Study 2: Anti-inflammatory Effects

Research highlighted the anti-inflammatory effects of a related compound on rheumatoid arthritis models, demonstrating a reduction in paw edema in experimental setups . This underscores the potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substitutions on the pyrazole core, aryl groups, and the carbothioamide side chain. These variations impact melting points, solubility, and spectral properties.

Compound Name & ID Substituents (Positions 3, 5, N) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Target Compound 3-Ph, 5-(4-Cl-Ph), N-Me Not Reported Not Given Likely N–H (~3300 cm⁻¹), C=S (~1380 cm⁻¹)
4c () 3-Ph, 5-(4-Cl-Ph), N-Ph 150–153 34 IR: 3306 (N–H), 1380 (C=S); NMR: δH 3.33 (dd)
27b () 3-(4-MeO-3-Sulfamoyl-Ph), 5-(4-Cl-Ph) 236–238 33 IR: S=O (1360–1180 cm⁻¹); NMR: Aromatic peaks
A13 () 3-(2-OH-Ph), 5-(4-Cl-Ph), N-Ph Not Reported Not Given IR: N–H, C=O; Docking score: −6.547 kcal/mol

Notes:

  • Electron-withdrawing substituents (e.g., 4-Cl, sulfamoyl) enhance thermal stability, as seen in the higher melting point of 27b .
Anticancer Activity
  • Compound ¹b (): 3-(4-F-Ph), 5-(3,4,5-Trimethoxythiophenyl), N-Me. Exhibits IC50 = 6.78 µM (HepG-2), induces apoptosis via caspase-3 activation .
  • Compound 27c (): 3-(Sulfamoyl-Ph), 5-(4-Cl-Ph). Moderate activity against MCF-7 cells (IC50 ~20 µM) .
  • Target Compound: Limited direct data, but the N-methyl group may reduce cytotoxicity compared to ¹b due to fewer hydrogen-bonding motifs.
Enzyme Inhibition
  • A13 (): IC50 = 23.47 nM (AChE inhibition). The 2-hydroxyphenyl group facilitates π–π stacking with Tyr341 in AChE .
  • Target Compound : Absence of hydroxyl groups likely diminishes AChE affinity, highlighting the importance of polar substituents.
Antibacterial Activity
  • 4-Chloro-3-methyl-pyrazole-1-carbothioamides (): Moderate activity against E. coli and S. aureus. The 4-Cl and methyl groups enhance membrane penetration .

Structure-Activity Relationships (SAR)

  • N-Substituents : N-Methyl (target) vs. N-Ph (4c, A13): Methyl improves solubility but may reduce target binding due to smaller size .
  • Aryl Groups : 4-Cl-Ph enhances electron withdrawal, stabilizing the pyrazole core. 2-OH-Ph (A13) boosts enzyme inhibition via hydrogen bonding .
  • Sulfamoyl/S=O Groups : Improve anticancer activity (e.g., 27b) but may increase metabolic instability .

Biological Activity

5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical formula of this compound is C17H16ClN3SC_{17}H_{16}ClN_3S, with a molecular weight of approximately 329.85 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Effects : Its ability to combat bacterial and fungal infections has been explored, showcasing its potential as an antimicrobial agent.

Anticancer Activity

A significant focus has been on the anticancer properties of pyrazole derivatives. For example, a study by Wei et al. reported that certain derivatives exhibited IC50 values as low as 26 µM against A549 lung cancer cells . Another investigation highlighted that compounds derived from pyrazole showed promising results against multiple cancer cell lines, including MCF-7 and HCT116, with IC50 values ranging from 0.39 µM to 0.46 µM .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound 4A54926Induction of apoptosis
Compound 21HCT1160.39Inhibition of Aurora-A kinase
Compound 22MCF70.01DNA binding interaction

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been attributed to their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). These actions suggest a potential application in treating inflammatory diseases .

Antimicrobial Activity

Research has indicated that pyrazole compounds can exhibit antimicrobial properties. For instance, studies have shown activity against various pathogens, suggesting their utility in developing new antimicrobial agents .

Case Studies

Several case studies have provided insights into the practical applications and efficacy of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the effects of various pyrazole derivatives on cancer cell lines and found significant growth inhibition, particularly in breast and lung cancer cells .
  • Anti-inflammatory Assessment : Another study focused on the anti-inflammatory potential of pyrazole derivatives in animal models, demonstrating reduced inflammation markers following treatment .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide?

A two-step synthesis is commonly employed:

Condensation reaction : Reacting substituted chalcones with thiosemicarbazide in ethanol under reflux (4–6 hours) to form the pyrazoline scaffold.

Substitution and cyclization : Introducing the 4-chlorophenyl group via nucleophilic substitution or Suzuki coupling, followed by recrystallization from DMF or ethanol to purify the product. Yield optimization (e.g., 61% in DMF) and purity validation via TLC/HPLC are critical .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Crystal system : Monoclinic (space group P2₁/c) with unit cell dimensions a = 14.4154 Å, b = 11.3197 Å, c = 9.5575 Å, and β = 103.991° .
  • Hydrogen bonding : Intramolecular N–H···S and N–H···F interactions stabilize the conformation, while intermolecular C–H···F bonds govern crystal packing .

Q. What spectroscopic techniques are used for characterization?

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and thioamide resonance (δ ~165–170 ppm for C=S).
  • IR : Strong absorption bands at 3200–3400 cm1^{-1} (N–H stretching) and 1250–1300 cm1^{-1} (C=S) .

Advanced Research Questions

Q. How do substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) influence biological activity?

Substituent effects are analyzed via structure-activity relationship (SAR) studies:

  • Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • Crystallographic data : Fluorine’s electronegativity increases dipole interactions, altering dihedral angles (e.g., 80.21° between fluorophenyl and pyrazolyl rings vs. 13.51° for tolyl substituents) .

Q. How can molecular docking guide the design of analogs targeting specific enzymes?

  • Docking protocols : Use AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS3e).
  • Key parameters :
    • Grid box centered on the active site (e.g., COX-2 or EGFR kinase).
    • Scoring functions (e.g., Glide XP) to rank binding poses.
    • Validation via MD simulations (≥100 ns) to assess stability of ligand-receptor complexes .

Q. How are contradictions in biological activity data resolved across studies?

  • Case example : Discrepancies in antimicrobial activity may arise from:
    • Assay variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates).
    • Solubility limitations : Poor aqueous solubility (logP ~3.5) leading to false negatives in broth microdilution assays.
    • Mitigation : Normalize data using positive controls (e.g., ciprofloxacin) and employ DMSO solubilization (<1% v/v) .

Q. What strategies optimize crystal quality for SC-XRD analysis?

  • Recrystallization : Slow evaporation from DMF or DMSO at 4°C to promote ordered lattice formation.
  • Additive screening : Glycerol or PEG 4000 to stabilize hydrogen-bonded networks.
  • Data collection : High-resolution settings (Mo-Kα radiation, λ = 0.71073 Å) with R factor <0.05 .

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